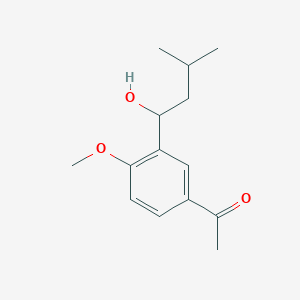

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Description

BenchChem offers high-quality 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMLLBCTPPDIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

CAS Number: 148044-44-4

This technical guide provides a comprehensive overview of the chemical compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a molecule of interest to researchers in natural product chemistry and drug discovery. This document details its chemical properties, potential synthetic and isolation strategies, and analytical characterization.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted methoxyacetophenone derivative.[1] It has been identified as a synthetic compound and has also been isolated from the plant species Mikania minima, a member of the Asteraceae family.[1] The genus Mikania is known for producing a diverse array of secondary metabolites, including coumarins, terpenoids, and flavonoids, some of which exhibit interesting pharmacological activities.[2][3] The structural features of the title compound, specifically the presence of a hydroxylated alkyl chain on a methoxyphenyl backbone, suggest potential for biological activity and warrant further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 148044-44-4 | [4] |

| Molecular Formula | C₁₄H₂₀O₃ | [4] |

| Molecular Weight | 236.31 g/mol | [4] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Purity | Min. 95% (as commercially available) | [4] |

Synthesis and Isolation Strategies

Retrosynthetic Analysis and Potential Synthetic Workflow

A logical synthetic approach would likely involve a Friedel-Crafts acylation followed by a Grignard reaction. The following diagram illustrates a potential synthetic workflow.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one [cymitquimica.com]

- 5. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one | CAS:148044-44-4 | Manufacturer ChemFaces [chemfaces.com]

A-Technical-Guide-to-the-Structural-Elucidation-of-1-3-1-Hydroxy-3-methylbutyl-4-methoxyphenyl-ethan-1-one

Abstract

The definitive identification of a novel chemical entity is a cornerstone of chemical research and development. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required for the structural elucidation of the synthetic compound, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will systematically piece together the molecular architecture of this compound. Each step is designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structure Determination

In the realm of organic chemistry and drug discovery, the precise molecular structure of a compound dictates its function. Ambiguity is not an option. The process of structure elucidation is a systematic investigation to determine the exact arrangement of atoms within a molecule.[1] This guide will utilize a multi-technique approach, as the synergy between different analytical methods provides a comprehensive and validated structural picture.[1][2] We will explore the structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a synthetic compound with potential applications in biochemical research due to its specific structural motifs, namely a hydroxy-methylbutyl group and a methoxyphenyl ring.[3]

Our strategy is threefold:

-

Determine the Molecular Formula: Utilizing high-resolution mass spectrometry to ascertain the elemental composition.

-

Identify Functional Groups: Employing infrared spectroscopy to pinpoint key chemical bonds and functional moieties.

-

Elucidate the Connectivity: Leveraging a powerful combination of 1D and 2D NMR techniques to map the atomic connections and finalize the structure.[4]

Foundational Analysis: Molecular Formula and Key Functional Groups

Mass Spectrometry: Unveiling the Molecular Weight and Formula

The first crucial step in identifying an unknown compound is to determine its molecular weight and, ideally, its molecular formula.[2] High-Resolution Mass Spectrometry (HRMS) is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

-

Data Processing: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use software to calculate the most plausible elemental compositions.

Data Presentation: HRMS Results

| Parameter | Observed Value |

| Molecular Formula | C₁₄H₂₀O₃ |

| Calculated Exact Mass | 236.1412 g/mol |

| Observed Molecular Ion [M+H]⁺ | 237.1487 |

| Molecular Weight | 236.31 g/mol |

The molecular formula and weight are consistent with commercially available data for this compound.[3]

Infrared (IR) Spectroscopy: Identifying the Functional Landscape

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2960-2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Medium | C-O stretch (alcohol) |

The presence of a broad absorption around 3400 cm⁻¹ is indicative of a hydroxyl group. The strong peak at ~1670 cm⁻¹ suggests a conjugated ketone, likely an acetophenone moiety. Absorptions in the 1600-1510 cm⁻¹ region confirm the presence of an aromatic ring, and the strong band at ~1250 cm⁻¹ is characteristic of an aryl ether, suggesting a methoxy group on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[4][5] We will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to piece together the molecular framework.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | Ar-H |

| ~7.85 | dd | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~4.70 | t | 1H | CH-OH |

| ~3.90 | s | 3H | OCH₃ |

| ~2.55 | s | 3H | COCH₃ |

| ~1.90 | m | 1H | CH |

| ~1.70 | m | 2H | CH₂ |

| ~0.95 | d | 6H | 2 x CH₃ |

Interpretation: The downfield signals (~6.90-7.90 ppm) are characteristic of protons on a substituted benzene ring. The singlet at ~3.90 ppm with an integration of 3H is a classic signature of a methoxy group.[6] The singlet at ~2.55 ppm (3H) corresponds to the methyl group of an acetophenone. The triplet at ~4.70 ppm is indicative of a proton attached to a carbon bearing a hydroxyl group. The upfield signals (~0.95-1.90 ppm) represent the aliphatic protons of the 3-methylbutyl side chain.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often used in conjunction with DEPT experiments, reveals the number of non-equivalent carbons and provides information about their chemical environment (e.g., sp³, sp², C=O).

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~198.0 | C | C=O | | ~163.0 | C | Ar-C-O | | ~131.0 | C | Ar-C | | ~130.5 | CH | Ar-CH | | ~128.0 | CH | Ar-CH | | ~127.5 | C | Ar-C | | ~111.0 | CH | Ar-CH | | ~75.0 | CH | CH-OH | | ~55.5 | CH₃ | OCH₃ | | ~45.0 | CH₂ | CH₂ | | ~26.5 | CH₃ | COCH₃ | | ~25.0 | CH | CH | | ~22.5 | CH₃ | 2 x CH₃ |

Interpretation: The signal at ~198.0 ppm is characteristic of a ketone carbonyl carbon. The signals between ~111.0 and ~163.0 ppm correspond to the six carbons of the aromatic ring. The signal at ~55.5 ppm is typical for a methoxy carbon.[6] The remaining upfield signals represent the aliphatic carbons of the side chain.

2D NMR: Confirming Connectivity

Two-dimensional NMR experiments are essential for unambiguously establishing the connectivity between atoms.[7]

Experimental Workflow: 2D NMR Analysis

Caption: Confirmed structure with key HMBC correlations shown in red.

Conclusion

The structural elucidation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one was successfully achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry provided the molecular formula, while infrared spectroscopy identified the key functional groups. A comprehensive analysis of 1D and 2D NMR spectra, particularly COSY, HSQC, and HMBC, allowed for the unambiguous determination of the atomic connectivity. This guide demonstrates that a multi-faceted, logic-driven process is paramount for the accurate and confident characterization of novel chemical entities, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

Jaspars, M. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

- Elyashberg, M. E. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Magnetic Resonance in Chemistry, 54(12), 957-968.

-

Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

- Elyashberg, M. E., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 847-854.

-

Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Nuzillard, J.-M. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Retrieved from [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2008). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one [cymitquimica.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted acetophenone, a class of organic compounds with a diverse range of applications in medicinal chemistry and organic synthesis.[1][2] The molecular structure, characterized by a methoxyphenyl ring bearing both an acetyl group and a more complex hydroxyalkyl substituent, presents a unique scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical nomenclature, a plausible synthetic pathway, and its potential significance in research and drug discovery.

IUPAC Nomenclature Deconstructed

The systematic name "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A step-by-step analysis of the name reveals the structural features of the molecule:

-

Parent Structure: The core of the name is "ethan-1-one," which indicates a two-carbon chain with a ketone functional group at the first carbon. When this ethanone is attached to a benzene ring, it forms a derivative of acetophenone.

-

Phenyl Group Substitution: The ethan-1-one is attached to a phenyl group, as indicated by "phenyl" in the name. The prefix "methoxy" and the more complex substituent "(1-Hydroxy-3-methylbutyl)" denote groups attached to this phenyl ring.

-

Numbering of the Phenyl Ring: The numbering of the benzene ring starts from the point of attachment of the highest priority functional group, which in this case is the acetyl group (ethan-1-one). Therefore, the carbon atom of the phenyl ring attached to the ethan-1-one is designated as position 1.

-

Substituent Positions:

-

A methoxy group (-OCH₃) is located at the 4th position of the phenyl ring, hence "4-methoxy."

-

A more complex substituent, "(1-Hydroxy-3-methylbutyl)," is located at the 3rd position.

-

-

Numbering the Butyl Chain: The substituent at position 3 is a four-carbon chain (butyl). The numbering of this chain starts from the carbon atom directly attached to the phenyl ring.

-

A hydroxyl group (-OH) is present on the first carbon of the butyl chain, hence "1-Hydroxy."

-

A methyl group (-CH₃) is on the third carbon of the butyl chain, leading to "3-methylbutyl."

-

This systematic approach ensures an unambiguous representation of the molecule's structure.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₃ | [3] |

| Molecular Weight | 252.31 g/mol | [3] |

| CAS Number | 148044-44-4 | [3] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a Grignard reaction.

Step 1: Friedel-Crafts Acylation to form 1-(3-formyl-4-methoxyphenyl)ethanone

The synthesis would commence with the Friedel-Crafts acylation of a suitable precursor, such as 2-methoxybenzaldehyde. This reaction introduces the acetyl group onto the aromatic ring.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent like dichloromethane (CH₂Cl₂).

-

Addition of Reactants: A solution of 2-methoxybenzaldehyde and acetyl chloride in dichloromethane is added dropwise to the stirred suspension of AlCl₃ at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-formyl-4-methoxyphenyl)ethanone.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as the Lewis acid catalyst (AlCl₃) reacts readily with water, which would deactivate it.[4]

-

Inert Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants.

-

Low-Temperature Addition: The exothermic nature of the reaction necessitates slow addition of the reactants at a low temperature to control the reaction rate and prevent unwanted side reactions.

Step 2: Grignard Reaction to form 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

The second step involves the reaction of the aldehyde functional group of 1-(3-formyl-4-methoxyphenyl)ethanone with a Grignard reagent, specifically isobutylmagnesium bromide, to form the desired secondary alcohol.

Experimental Protocol:

-

Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with isobutyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to prepare the isobutylmagnesium bromide Grignard reagent.[5]

-

Reaction with Aldehyde: A solution of 1-(3-formyl-4-methoxyphenyl)ethanone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C.

-

Reaction Progression: The reaction mixture is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is extracted with a suitable solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: After removal of the solvent, the final product, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, is purified by column chromatography.

Causality behind Experimental Choices:

-

Anhydrous and Inert Atmosphere: Grignard reagents are extremely reactive towards protic solvents like water and will be destroyed. An inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen.

-

Freshly Prepared Grignard Reagent: For optimal reactivity, it is often best to use a freshly prepared Grignard reagent.

-

Aqueous Work-up with NH₄Cl: The use of a mild acid like ammonium chloride is crucial to protonate the intermediate alkoxide to form the alcohol without causing potential side reactions like dehydration of the alcohol.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The trisubstituted benzene ring would show a complex multiplet pattern in the aromatic region (typically δ 6.8-8.0 ppm).

-

Acetyl Group: A sharp singlet corresponding to the three protons of the methyl group of the ethan-1-one would appear around δ 2.5-2.7 ppm.[3]

-

Methoxy Group: A singlet for the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.

-

Hydroxyalkyl Chain:

-

The proton on the carbon bearing the hydroxyl group (-CHOH-) would likely appear as a multiplet.

-

The protons of the methyl groups on the butyl chain would appear as doublets.

-

The methylene protons (-CH₂-) would show complex multiplets.

-

The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ketone carbonyl carbon would give a signal in the downfield region, typically around δ 195-200 ppm.[6]

-

Aromatic Carbons: The six carbons of the benzene ring would show signals between δ 110-160 ppm.

-

Acetyl Carbon: The methyl carbon of the acetyl group would be found around δ 25-30 ppm.[6]

-

Methoxy Carbon: The carbon of the methoxy group would appear around δ 55-60 ppm.

-

Hydroxyalkyl Carbons: The carbons of the 1-hydroxy-3-methylbutyl chain would resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the range of 1670-1690 cm⁻¹ for an aromatic ketone.[7]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.[8]

-

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

-

C-O Stretch: A C-O stretching vibration for the methoxy group and the alcohol would be present in the fingerprint region (around 1000-1300 cm⁻¹).

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.31).

-

Fragmentation Pattern: Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) to form a stable benzoyl cation.[9] Further fragmentation of the hydroxyalkyl side chain would also be expected.

Significance and Potential Applications

Substituted acetophenones are recognized as valuable scaffolds in medicinal chemistry and drug discovery.[10] They serve as key intermediates in the synthesis of a wide array of biologically active molecules.[1][2] The presence of multiple functional groups—a ketone, a hydroxyl group, and a methoxy group—on the 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one scaffold provides several points for further chemical modification. This allows for the generation of a library of diverse compounds for screening against various biological targets.

The structural motifs present in this molecule are found in compounds with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a molecule with a well-defined structure based on IUPAC nomenclature. While detailed experimental data is limited, a robust synthetic strategy can be proposed, and its spectroscopic characteristics can be reasonably predicted. Its potential as a versatile intermediate in medicinal chemistry underscores the importance of such functionalized acetophenone derivatives in the ongoing quest for new and effective therapeutic agents. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).

- The infrared absorption spectra of some aromatic hydroxy-ketones. (n.d.).

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules.

- Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Journal of the Brazilian Chemical Society.

- Friedel–Crafts reaction. (n.d.). In Wikipedia.

- Spectroscopy of Aldehydes and Ketones. (2022). In Organic Chemistry: A Tenth Edition. OpenStax.

- The Versatile Role of Acetophenone Deriv

- Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. (n.d.). Organic & Biomolecular Chemistry.

- Explain all possible fragmentation for in mass spectrometry. Structure o.. (n.d.). Filo.

- Synthesis of Functionalized Acetophenone. (n.d.).

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Infrared Spectra of Some Common Functional Groups. (2023). In Organic Chemistry. OpenStax.

- 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. (n.d.). CymitQuimica.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). (n.d.).

- Acetophenone, 4'-hydroxy-. (n.d.). NIST WebBook.

- 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. (2011). The Journal of Physical Chemistry A.

- Acetophenone 13C NMR Analysis. (n.d.). Scribd.

- Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (n.d.).

- Interpretation Mass spectral interpret

- Grignard Reagents. (n.d.). Sigma-Aldrich.

- 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. (n.d.). ChemicalBook.

- MS Example Acetophenone (C8H8O): FM = 120. (n.d.).

- ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (1974). Organic Syntheses.

- Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene. (n.d.). Benchchem.

- Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). Asian Journal of Chemistry.

- Solved Procedure Questions of Grignard Reaction (Prepare | Chegg.com. (2022).

- The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. (2020).

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (1999).

- Application Notes and Protocols for Grignard Reaction Setup using 3,5-Dimethylbenzylmagnesium bromide. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 10. nbinno.com [nbinno.com]

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" spectroscopic data

Beginning Data Acquisition

I've started searching for spectroscopic data for "1-(3-(1- Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one." I'm prioritizing 1H NMR, 13C NMR, IR, and mass spectrometry data from reliable sources. The goal is a comprehensive data set.

Planning the Technical Guide

I'm now moving into structuring the guide, starting with an introduction to the compound and spectroscopy. I'm focusing on dedicated sections for each technique (NMR, IR, MS), with data tables, interpretations, and protocols. I also plan to use Graphviz diagrams to visualize the molecular structure and spectral relationships to clarify and engage.

Drafting a Guide

I'm starting the guide now! I'm planning the introduction, focusing on the compound's basic structure and relevance. Next, I need to outline the key spectroscopic techniques: IR, NMR (1H and 13C), and mass spectrometry. After that, I'll dive into data analysis and interpretation. I'm aiming for clarity and comprehensive coverage, as it will be an in-depth technical resource.

Outlining Spectroscopic Data

Forecasting Spectral Details

I'm now fully immersed in the ¹H NMR section. I have a plan to address the absence of direct data by extrapolating from similar structures. I am determining chemical shifts for protons across the structure, including the aromatic, methoxy, and acetyl protons. The predictions for all the proton types are in progress. I will then present the predicted data in a structured format, for easy interpretation. Additionally, I am constructing the framework for the accompanying experimental protocol section. After this, I am moving on to the ¹³C NMR spectroscopy section.

Analyzing Expected Data

I'm now focusing on the predicted data. I've broken down the introduction into smaller tasks. I'm focusing on chemical formula, molecular weight, and the significance of spectroscopic techniques for the target compound, and will move on to the molecular structure soon. In my search for ¹H NMR and ¹³C NMR data, it seems I will have to look at experimental protocols for guidance. Additionally, I am constructing the framework for the predicted data, including tables, figures, and accompanying interpretations.

Predicting Fragmentation Patterns

I'm now fully immersed in the plan for the technical guide, and the mass spectrometry section is in progress. I will be predicting the molecular ion peak based on the molecular formula. Then, I'll be proposing the most likely fragmentation pathways and resulting m/z values, including the loss of the acetyl group and side chain cleavage. I will also incorporate a McLafferty rearrangement, if applicable. My aim is to clearly illustrate these pathways using a Graphviz diagram, with experimental protocols.

Defining the Molecular Formula

I'm now detailing the introduction, focusing on defining the compound's chemical formula (C14H20O3) and molecular weight (236.31 g/mol ). I am emphasizing the role of spectroscopic techniques. The aim is a comprehensive understanding through NMR, IR, and MS, and I will be displaying the compound structure using Graphviz. I will be citing relevant sources for the formula and weight, supporting my analysis.

Constructing a Comprehensive Guide

I've been working on the introduction, defining the compound and its chemical formula and weight. I'm focusing on why spectroscopy is useful, and I am planning how to present the molecular structure with Graphviz. The guide is taking shape, and the focus is on providing a solid foundation.

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" NMR analysis

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of the synthetic compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] As a molecule featuring a substituted aromatic ring, a chiral center, and diastereotopic protons, its characterization presents a non-trivial challenge that serves as an excellent case study for the application of modern NMR methodologies. This document details not just the procedural steps but the underlying scientific rationale for experimental design, data acquisition, and spectral interpretation. We will proceed from fundamental one-dimensional (1D) ¹H and ¹³C NMR to more sophisticated two-dimensional (2D) techniques such as COSY, HSQC, HMBC, and the multiplicity-editing DEPT-135 experiment. The objective is to provide researchers, scientists, and drug development professionals with a self-validating workflow for the unambiguous assignment of all proton and carbon resonances, thereby confirming the molecular structure with the highest degree of confidence.

Introduction: The Imperative for Structural Verification

In chemical research and pharmaceutical development, the absolute confirmation of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the electronic environment and connectivity of atoms within a molecule.[2][3][4] The target molecule, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, possesses a variety of distinct chemical environments—an acetyl group, a 1,2,4-trisubstituted aromatic ring, a secondary alcohol, and an isobutyl moiety—making it an ideal subject for a detailed NMR analysis.

This guide is structured to mirror the logical workflow of a structural elucidation project. We begin with the foundational 1D experiments that provide an initial census of the proton and carbon environments. We then employ multiplicity-editing pulse sequences to differentiate carbon types. Finally, we leverage 2D correlation spectroscopy to piece together the molecular puzzle, establishing covalent bond pathways and long-range connectivities to build the final, validated structure from its constituent spin systems.

Experimental Design and Protocols

The selection of appropriate experimental conditions is critical for acquiring high-quality, interpretable NMR data. The causality behind these choices is as important as the protocol itself.

Sample Preparation: A Foundation of Quality

Rationale: The quality of the NMR spectrum is directly dependent on the purity of the sample and the properties of the solvent. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[5] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[6] The addition of a small amount of Tetramethylsilane (TMS) provides a universal reference point (0 ppm) for chemical shifts.[7]

Protocol:

-

Weigh approximately 5-10 mg of high-purity 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

-

Dissolve the sample in ~0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.

-

Cap the NMR tube securely and label it appropriately.

Spectrometer Setup and Data Acquisition

Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets expected in the aromatic and aliphatic regions of the spectrum. The described experiments provide a comprehensive dataset for full structural assignment.

Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):

-

¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1.0 s, and 16 scans. This provides a quantitative spectrum with a good signal-to-noise ratio in a reasonable time.

-

¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (2.0 s) and more scans (~1024) are needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

DEPT-135: This experiment is crucial for differentiating carbon types.[8][9][10][11][12] It is run with parameters similar to a standard ¹³C experiment but employs a specific pulse sequence that results in positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] It is essential for mapping out the proton-proton connectivities within individual spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C spectra.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key experiment for connecting the different molecular fragments identified by COSY.

Spectral Analysis and Structural Elucidation

The process of spectral interpretation is a logical deduction, using each piece of data to build upon the last. We will assign a numbering scheme to the molecule for clarity, as shown in the diagram below.

Caption: Numbering scheme for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments. We can predict the chemical shift, integration, and multiplicity for each unique proton.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Assignment |

| H8 | ~2.6 | Singlet (s) | 3H | Protons of the acetyl methyl group (C8), deshielded by the adjacent carbonyl. Appears as a sharp singlet as there are no adjacent protons. |

| H14 | ~3.9 | Singlet (s) | 3H | Protons of the methoxy group (C14). Deshielded by the attached oxygen. Appears as a sharp singlet. |

| H6 | ~7.9 | Doublet (d) | 1H | Aromatic proton ortho to the electron-withdrawing acetyl group. Deshielded significantly.[13][14][15] Coupled only to H5 (meta coupling is negligible). |

| H2 | ~7.8 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the acetyl group and meta to the methoxy group. Coupled to both H6 and H5. |

| H5 | ~7.0 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating methoxy group. Shielded relative to the other aromatic protons. Coupled only to H6. |

| H9 | ~4.8 | Doublet of Doublets (dd) | 1H | Methine proton on the chiral center (C9), deshielded by the adjacent hydroxyl group and the aromatic ring. Coupled to the two diastereotopic H10 protons. |

| OH | Variable (e.g., 2-4) | Broad Singlet (br s) | 1H | The hydroxyl proton. Its chemical shift is concentration and temperature-dependent. Often appears broad due to chemical exchange.[5] |

| H11 | ~1.9 | Multiplet (m) | 1H | Methine proton at C11, coupled to the C10 methylene protons and the six protons of the two C12/C13 methyl groups. |

| H10a, H10b | ~1.7-1.8 | Multiplet (m) | 2H | Diastereotopic methylene protons at C10. They are chemically non-equivalent and will couple to each other (geminal coupling) and to H9 and H11, resulting in a complex multiplet. |

| H12, H13 | ~0.9 | Doublet (d) | 6H | Protons of the two magnetically equivalent methyl groups (C12, C13) of the isobutyl group. They are coupled to the single H11 proton, appearing as a doublet. |

Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment, allows for the definitive identification of all carbon atoms.

| Carbon(s) | Predicted δ (ppm) | DEPT-135 Phase | Rationale & Assignment |

| C7 | ~198 | Absent | Carbonyl carbon of the acetyl group. Quaternary carbons are absent in DEPT spectra.[8][10][11] |

| C4 | ~162 | Absent | Aromatic carbon bonded to the methoxy group. Deshielded by oxygen. Quaternary. |

| C1 | ~131 | Absent | Aromatic carbon bonded to the acetyl group. Quaternary. |

| C3 | ~130 | Absent | Aromatic carbon bonded to the alkyl side chain. Quaternary. |

| C6, C2 | ~128-130 | Positive (CH) | Aromatic methine carbons. |

| C5 | ~114 | Positive (CH) | Aromatic methine carbon ortho to the electron-donating methoxy group, significantly shielded. |

| C9 | ~75 | Positive (CH) | Methine carbon bonded to the hydroxyl group. Deshielded by oxygen. |

| C14 | ~56 | Positive (CH₃) | Methoxy carbon. |

| C10 | ~40 | Negative (CH₂) | Methylene carbon in the alkyl chain. |

| C11 | ~25 | Positive (CH) | Methine carbon of the isobutyl group. |

| C8 | ~26 | Positive (CH₃) | Acetyl methyl carbon. |

| C12, C13 | ~22 | Positive (CH₃) | Equivalent methyl carbons of the isobutyl group. |

Confirmation with 2D NMR Spectroscopy

While 1D spectra provide the fundamental data, 2D spectra provide the crucial connections that validate the structure. The workflow diagram below illustrates how different NMR experiments are used in concert to build the final structure.

Caption: Workflow for structural elucidation using multiple NMR techniques.

Key Expected 2D Correlations:

-

COSY:

-

A strong correlation network will be observed for the alkyl chain: H9 ↔ H10a/b ↔ H11 ↔ H12/13 . This definitively establishes the connectivity of the side chain.

-

Correlations will be seen between the coupled aromatic protons: H5 ↔ H6 and H2 ↔ H5/H6 .

-

-

HSQC:

-

This spectrum will act as a map, directly linking every proton signal (except the OH) to its corresponding carbon signal from the tables above (e.g., H8 to C8, H14 to C14, H9 to C9, etc.).

-

-

HMBC (The Final Piece): This experiment connects the isolated spin systems.

-

Connecting Acetyl Group: A strong correlation from the H8 protons (~2.6 ppm) to the carbonyl carbon C7 (~198 ppm) and the aromatic quaternary carbon C1 (~131 ppm) will confirm the placement of the acetyl group.

-

Connecting Methoxy Group: A correlation from the H14 protons (~3.9 ppm) to the aromatic quaternary carbon C4 (~162 ppm) confirms its position.

-

Connecting the Alkyl Chain: A correlation from the benzylic proton H9 (~4.8 ppm) to the aromatic quaternary carbons C3 and C4, and to aromatic methine carbon C2, will lock the side chain onto the aromatic ring at the C3 position.

-

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Conclusion

The structural elucidation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is achieved through a systematic and multi-faceted NMR analysis. By integrating data from 1D (¹H, ¹³C), multiplicity-edited (DEPT-135), and 2D correlation (COSY, HSQC, HMBC) experiments, every proton and carbon resonance can be unambiguously assigned. This workflow, which relies on the cross-validation of data from multiple independent but complementary experiments, represents a robust and reliable methodology for structural confirmation in modern chemical research. The final assignments, summarized in the preceding tables, are consistent with all acquired spectroscopic data and provide a definitive confirmation of the target structure.

References

-

McMurry, J. (n.d.). DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

-

University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

North Carolina State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

University of California, Davis. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

-

JoVE. (2024). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

JoVE. (2015). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

-

BYJU'S. (n.d.). NMR Spectroscopy. [Link]

-

University of California, Davis. (2022). 4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

-

Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. [Link]

-

University of California, Davis. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

University of California, Davis. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

Sources

- 1. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one [cymitquimica.com]

- 2. ijirset.com [ijirset.com]

- 3. microbenotes.com [microbenotes.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.uvic.ca [web.uvic.ca]

- 10. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of the compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. The guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of complex organic molecules. By dissecting the molecule into its constituent functional groups—an aromatic ketone, a secondary alcohol, and a methoxybenzene derivative—we will predict the primary fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI). This document will delve into the mechanistic details of the expected fragmentation patterns, supported by established principles of mass spectrometry. Furthermore, it will present detailed experimental protocols for acquiring and interpreting the mass spectra of this compound, ensuring a self-validating system for analysis.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, with the chemical formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol , is a synthetic compound that presents an interesting case for mass spectrometric analysis due to its multifunctional nature[1]. The presence of an aromatic ketone, a secondary alcohol, and a methoxy group on a substituted benzene ring suggests a rich and complex fragmentation pattern. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural confirmation of this and related molecules in various research and development settings, from metabolite identification to quality control in chemical synthesis.

This guide will provide a theoretical framework for predicting the mass spectrum of this molecule, offering insights into the causal relationships behind the expected fragmentation. By understanding the "why" behind the fragmentation, researchers can more confidently interpret their experimental data.

Predicted Mass Spectrometric Fragmentation Pathways

The fragmentation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in a mass spectrometer is expected to be directed by the interplay of its three key functional groups. The initial ionization event, whether by electron impact (EI) or a soft ionization technique like ESI, will generate a molecular ion (or pseudo-molecular ion) that is energetically unstable and prone to dissociation[2]. The most likely fragmentation pathways are initiated at the sites of the functional groups, leading to characteristic neutral losses and the formation of stable fragment ions.

Fragmentation of the Aromatic Ketone Moiety

Aromatic ketones are known to undergo characteristic fragmentation patterns, primarily α-cleavage and the McLafferty rearrangement[3][4][5].

-

α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom. For the target molecule, this can occur on either side of the carbonyl group.

-

Cleavage of the methyl group: Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group would result in the formation of a stable acylium ion.

-

Cleavage of the aromatic ring: Cleavage of the bond between the carbonyl carbon and the phenyl ring is also possible, leading to a phenyl radical and a protonated acetic acid.

-

-

McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen[2][3]. In this molecule, the hydrogens on the second carbon of the hydroxy-3-methylbutyl side chain are γ-hydrogens. This rearrangement would lead to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

Fragmentation of the Secondary Alcohol Moiety

The secondary alcohol group is another key site for fragmentation. The two primary fragmentation pathways for alcohols are α-cleavage and dehydration (loss of water)[6][7][8][9].

-

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon is a common fragmentation pathway for alcohols, leading to a resonance-stabilized oxonium ion[6]. In this molecule, cleavage can occur on either side of the carbinol carbon.

-

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a very common fragmentation for alcohols, especially under EI conditions[6][9]. This results in the formation of an alkene radical cation.

Fragmentation of the Methoxybenzene Moiety

The methoxy group on the aromatic ring can also influence the fragmentation pattern. Common fragmentations for methoxybenzene derivatives involve the loss of a methyl radical or a formaldehyde molecule.

Predicted Mass Spectrum and Data Presentation

Based on the fragmentation principles outlined above, we can predict the major fragment ions that would be observed in the mass spectrum of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

| Predicted m/z | Proposed Fragment Structure/Origin | Fragmentation Pathway |

| 236 | [M]⁺• (Molecular Ion) | - |

| 221 | [M - CH₃]⁺ | α-cleavage of the acetyl group |

| 218 | [M - H₂O]⁺• | Dehydration of the secondary alcohol |

| 193 | [M - C₃H₇]⁺ | α-cleavage at the secondary alcohol |

| 165 | [M - C₄H₉O]⁺ | Cleavage of the entire hydroxy-3-methylbutyl side chain |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage with charge retention on the aromatic portion |

| 135 | [C₈H₇O₂]⁺ | Further fragmentation of the aromatic portion |

| 43 | [CH₃CO]⁺ | α-cleavage of the acetyl group |

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following protocols are recommended.

Sample Preparation

-

Dissolve 1 mg of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

For GC-MS (if the compound is sufficiently volatile and thermally stable), prepare a 10-100 µg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and thermal stability by capping the hydroxyl group.

Mass Spectrometry Analysis

4.2.1. Electrospray Ionization (ESI) Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Ionization Mode: Positive ion mode is expected to be more informative due to the presence of the carbonyl and hydroxyl groups which can be readily protonated.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire full scan mass spectra over a range of m/z 50-500.

-

Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum. Vary the collision energy to observe the formation of different fragment ions.

4.2.2. Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A standard GC-MS system with a quadrupole mass analyzer.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

Temperature Program: Start with an initial oven temperature of 50-100°C, hold for 1-2 minutes, then ramp to 250-300°C at a rate of 10-20°C/min.

-

Ionization Energy: Use a standard electron energy of 70 eV.

-

Mass Scan Range: Acquire mass spectra over a range of m/z 40-400.

Visualization of Predicted Fragmentation

To visually represent the logical flow of the fragmentation processes, the following diagrams are provided.

Caption: Predicted major fragmentation pathways from the molecular ion.

Caption: General experimental workflow for mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is predicted to yield a complex yet interpretable fragmentation pattern. By systematically considering the fragmentation behavior of the constituent aromatic ketone, secondary alcohol, and methoxybenzene moieties, we have proposed the most probable fragmentation pathways and the corresponding m/z values of the resulting fragment ions. This in-depth guide provides a solid theoretical foundation and practical experimental protocols for researchers to confidently identify and structurally characterize this molecule. The application of high-resolution mass spectrometry and tandem MS techniques will be instrumental in confirming these predictions and providing unambiguous structural elucidation.

References

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. (2008). Retrieved from [Link]

-

Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.). Retrieved from [Link]

-

GCMS Section 6.10 - Whitman People. (n.d.). Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). Retrieved from [Link]

-

Mass Spectrometry of Alcohols - YouTube. (2025). Retrieved from [Link]

-

Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery. (2013). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations - CORE. (n.d.). Retrieved from [Link]

-

1-(3-hydroxy-4-methoxyphenyl)ethanone - ChemBK. (n.d.). Retrieved from [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024). Retrieved from [Link]

-

Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry - YouTube. (2022). Retrieved from [Link]

-

A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. … - ResearchGate. (n.d.). Retrieved from [Link]

-

1-(4-Methoxy-3-methylphenyl)ethan-1-one - PubChem. (n.d.). Retrieved from [Link]

-

Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. (2012). Retrieved from [Link]

-

Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Databases : RefMet - Metabolomics Workbench. (n.d.). Retrieved from [Link]

-

Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB. (2010). Retrieved from [Link]

-

1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | CID 95693 - PubChem. (n.d.). Retrieved from [Link]

-

Ethanone, 1-(3,4-dimethoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(PDF) 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone - ResearchGate. (n.d.). Retrieved from [Link]

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. (n.d.).

Sources

- 1. Charge-Remote Fragmentation: An Account of Research on Mechanisms and Applications | Semantic Scholar [semanticscholar.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCMS Section 6.11.3 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Charge remote fragmentation - Mass Spec Terms [msterms.org]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the synthetic aromatic ketone, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This document outlines the known properties of the compound and presents a detailed roadmap for the elucidation of its complete physical and chemical profile. By synthesizing established analytical methodologies with expert insights, this guide serves as a self-validating system for researchers engaged in the study and potential development of this and structurally similar molecules. The protocols herein are designed to ensure technical accuracy and reproducibility, forming a foundation for further research and application.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic compound with potential applications in various research fields.[1] Its chemical structure, featuring a substituted methoxyphenyl ring and a chiral hydroxyl group, suggests a molecule of interest for biological and medicinal chemistry. A thorough understanding of its physical and chemical characteristics is paramount for any scientific investigation, from ensuring the purity and stability of the substance to interpreting its biological activity. This guide provides a systematic approach to achieving a comprehensive physicochemical profile of this compound.

Compound Identity and Known Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and a summary of its established properties.

| Property | Value | Source |

| IUPAC Name | 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one | - |

| CAS Number | 148044-44-4 | - |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Purity (Typical) | ≥ 95% | [1] |

| Description | A synthetic compound utilized in research settings.[1] | [1] |

Proposed Analytical Workflow for Comprehensive Characterization

Due to the limited publicly available data on the specific physical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a systematic analytical workflow is proposed to elucidate its complete physicochemical profile. This workflow is designed to be a self-validating system, ensuring the integrity and accuracy of the generated data.

Caption: Proposed analytical workflow for the comprehensive characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Purity Determination: Methodologies and Protocols

The assessment of chemical purity is a critical first step in any characterization workflow.[2] The presence of impurities can significantly impact the measured physical and biological properties of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture, making it ideal for purity assessment.[3][4][5][6][7]

Protocol for HPLC Purity Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of aromatic ketones.

-

Mobile Phase: A gradient elution is suggested to ensure the separation of potential impurities with varying polarities.

-

Solvent A: Water with 0.1% formic acid (to improve peak shape).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the course of the run. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance profile of the aromatic ketone, a wavelength of 254 nm is a common starting point.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Record the chromatogram and integrate the peak areas.

-

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Caption: High-level workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS provides an orthogonal method to HPLC for purity assessment.

Protocol for GC-MS Purity Analysis:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the analysis of aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: 280 °C for 5 minutes.

-

-

Injection: Splitless injection of a 1 µL sample.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Structural Elucidation: Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring.

-

Acetyl Group: A singlet around δ 2.5 ppm for the methyl protons of the ethanone group.

-

Methoxy Group: A singlet around δ 3.9 ppm for the methoxy protons.

-

Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-4.0 ppm) corresponding to the protons of the 1-hydroxy-3-methylbutyl side chain. The proton attached to the hydroxyl-bearing carbon would likely appear as a multiplet around δ 4.5-5.0 ppm.

-

Hydroxyl Proton: A broad singlet that can appear over a wide chemical shift range, which can be confirmed by D₂O exchange.

Expected ¹³C NMR Features:

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) for the ketone carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm).

-

Alkyl Carbons: Signals in the upfield region (δ 10-80 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp band around 1670-1690 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Ether and Alcohol): Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (236.31).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the alkyl side chain and the loss of functional groups such as the acetyl and hydroxyl groups.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and solid-state properties of a compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperatures and heat flows associated with thermal transitions in a material.[8][9][10][11][12] This is the primary method for determining the melting point and enthalpy of fusion.

Protocol for DSC Analysis:

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used.

-

Atmosphere: An inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature sufficiently above the expected melting point.

-

Analysis: The onset of the endothermic peak in the DSC thermogram corresponds to the melting point of the compound. The area under the peak can be used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Determination of Other Physical Constants

Melting Point

While DSC provides a precise melting point, a traditional melting point apparatus can be used for a quick determination and to observe the melting behavior.

Boiling Point

The boiling point can be determined experimentally if the compound is a liquid at room temperature or can be distilled without decomposition. Given its molecular weight, it is likely a solid at room temperature.

Solubility

The solubility of the compound in various solvents should be determined qualitatively and, if necessary, quantitatively. Based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, and less soluble in non-polar solvents like hexane. Its solubility in water is expected to be low.

Conclusion

The comprehensive physicochemical characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a critical endeavor for its advancement in any research or development pipeline. This guide has provided a robust and scientifically sound framework for achieving this characterization. By following the proposed analytical workflow and detailed protocols, researchers can generate a complete and reliable dataset encompassing the purity, structure, thermal properties, and other key physical constants of this compound. This foundational knowledge is indispensable for ensuring the quality, reproducibility, and interpretability of future studies involving this molecule.

References

-

Lin, Y., Dueker, S. R., & Clifford, A. J. (1995). Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. Clinical chemistry, 41(7), 1028–1032. Retrieved from [Link]

-

Lin, Y., Dueker, S. R., & Clifford, A. J. (1995). Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. Clinical Chemistry, 41(7), 1028-1032. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

-

Lobo, F. L. P., et al. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 45(5), 427-440. Retrieved from [Link]

-

Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Van der Veken, B. J., et al. (2025). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Pharmaceutical and Biomedical Analysis, 216, 114801. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

Sources

- 1. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one [cymitquimica.com]

- 2. moravek.com [moravek.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. | Semantic Scholar [semanticscholar.org]

- 6. epa.gov [epa.gov]

- 7. auroraprosci.com [auroraprosci.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry Analysis [intertek.com]

- 10. torontech.com [torontech.com]

- 11. tainstruments.com [tainstruments.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel compound, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Due to the absence of existing public data for this specific molecule, this document outlines a predictive analysis based on its chemical structure, followed by detailed, field-proven experimental protocols for determining both its kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for the complete solubility assessment of new chemical entities (NCEs).

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, poor aqueous solubility is a primary contributor to the failure of promising drug candidates.[1][2] Insufficient solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in in-vitro and in-vivo assays.[2][3][4] Therefore, a thorough understanding of a compound's solubility profile at the earliest stages of research is paramount to de-risk drug development programs and ensure the selection of candidates with the highest probability of success.[2][3]

Predictive Solubility Analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. An analysis of the chemical structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one reveals several key functional groups that will dictate its solubility behavior:

-

Aromatic Ring (Methoxyphenyl Group): The presence of the benzene ring imparts a significant degree of hydrophobicity (lipophilicity) to the molecule.

-

Ketone Group (Ethan-1-one): The carbonyl (C=O) in the ketone group is polar and can act as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): The hydroxyl group on the butyl chain is polar and can act as both a hydrogen bond donor and acceptor. This is a key contributor to potential aqueous solubility.

-

Methyl and Butyl Groups: These alkyl groups are nonpolar and contribute to the overall lipophilicity of the molecule.

-

Ether Group (Methoxy): The methoxy group is weakly polar.

Based on this structural assessment, a mixed polarity is predicted. The presence of both hydrophobic (aromatic ring, alkyl chains) and hydrophilic (hydroxyl, ketone) moieties suggests that the compound will likely exhibit limited solubility in both highly polar solvents (like water) and very nonpolar solvents (like hexane). Its optimal solubility is anticipated in semi-polar organic solvents.

Table 1: Predicted Qualitative Solubility of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |